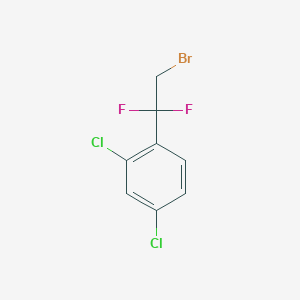

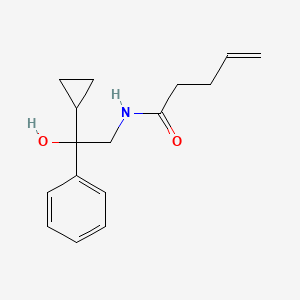

![molecular formula C13H16N2O2 B2358293 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole CAS No. 2200697-18-1](/img/structure/B2358293.png)

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a methylpyrrolidine group . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The methylpyrrolidine group is a pyrrolidine ring with a methyl substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The benzoxazole ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and pyrrolidine rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyrrolidine ring could potentially undergo various reactions such as functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Pyrrolidine Derivatives Synthesis : The synthesis of trans N-Substituted Pyrrolidine Derivatives, including those bearing 1,2,4-triazole ring, demonstrates the versatility of pyrrolidine compounds in creating significant biological activities. These activities are attributed to their hydrogen bonding, solubility, dipole character, and rigidity (Prasad et al., 2021).

- Fluorescent Nanofibers and Microcrystals : Research on 2-Phenyl-benzoxazole derivatives has shown their application in creating highly fluorescent nanofibers and microcrystals. These compounds exhibit strong blue light emission and are promising for use as fluorescent nanomaterials (Ghodbane et al., 2012).

Biological Activities

- DNA-Binding and Antitumor Activity : A study on ligands based on benzoxazole and their transition metal complexes revealed their ability to bind to DNA through intercalation mode. These compounds showed notable antitumor activity, suggesting potential uses in cancer therapy (Jiang et al., 2010).

- pH and Metal Cations Sensing : Benzoxazole derivatives have been applied in creating fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity make them valuable for biological and environmental monitoring (Tanaka et al., 2001).

Material Science

- Photodegradation Studies : The photodegradation of benzoxazole derivatives, like rabeprazole sodium, a proton pump inhibitor, offers insights into the stability of these compounds under various conditions, which is critical for their pharmaceutical applications (Garcia et al., 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used as precursors to phosphine ligands for catalytic asymmetric grignard cross-coupling reactions .

Biochemical Pathways

Based on its potential role as a precursor to phosphine ligands, it might be involved in the grignard cross-coupling reactions .

Result of Action

Its potential role as a precursor to phosphine ligands suggests that it might have a significant impact on the catalytic asymmetric grignard cross-coupling reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAGGPVRELXMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)